Stearic anhydride

Wood-Plastic Composites Compatibilizers Mechanical Properties

Formulators seeking MAPE alternatives for wood-polyethylene composites face compromised strength and water resistance. Stearic anhydride (C36H70O3, MW 550.95) resolves this as a long-chain C18 acylating agent with quantifiable performance advantages. • PAE-stearic anhydride systems (3 wt% each) outperform MAPE in MOR & MOE at 4-6 wt% total loadings. • Esterification of pectin increases water contact angle from 65.3° to 101.9°, enabling moisture-barrier biodegradable films. • Achieves 94% OH conversion on cellulose; delivers rigid hydrophobicity (elongation at break: 2.27%).

Molecular Formula C36H70O3
Molecular Weight 550.9 g/mol
CAS No. 638-08-4
Cat. No. B1294976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStearic anhydride
CAS638-08-4
Molecular FormulaC36H70O3
Molecular Weight550.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCCCCCC
InChIInChI=1S/C36H70O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3
InChIKeyWVJVHUWVQNLPCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stearic Anhydride: C18 Fatty Acid Anhydride for Hydrophobic Derivatization


Stearic anhydride (octadecanoic anhydride, C36H70O3, MW 550.95 g/mol) is the symmetrical anhydride of stearic acid, a long-chain saturated fatty acid. It is a white to almost white crystalline solid with a melting point typically ranging from 69–73°C and a density of 0.84 g/mL . The compound is insoluble in water but soluble in organic solvents such as ethanol and chloroform, and it undergoes hydrolysis in the presence of moisture to revert to stearic acid . As an acylating agent, stearic anhydride serves as an intermediate in the synthesis of stearate esters and amides, which find utility in the production of surfactants, lubricants, and emulsifiers [1].

Workflow Hydrophobic derivatization of polysaccharides, polymers, and biopolymers
Selection C18 chain length for high hydrophobicity and steric control
Format Solid, moisture-sensitive; soluble in ethanol and chloroform

Stearic Anhydride: Why Substitution Fails


Stearic anhydride possesses a specific C18 chain length and a symmetrical anhydride structure that confer distinct physicochemical and performance characteristics compared to its shorter-chain analogs (e.g., lauric or palmitic anhydride) or alternative acylating/compatibilizing agents (e.g., maleic anhydride-grafted polyethylene, MAPE). The longer C18 chain imparts significantly higher hydrophobicity and different steric properties during acylation reactions [1]. Critically, the anhydride functionality exhibits different reactivity and coupling mechanisms than maleic anhydride-grafted polymers, leading to divergent outcomes in composite material strength and water resistance [2]. Substituting stearic anhydride with a different fatty acid anhydride or a maleic anhydride derivative in a validated formulation or process can result in altered reaction kinetics, changes in material properties (e.g., ductility, hydrophobicity), and a failure to meet required performance specifications [3].

Chain length Shorter-chain anhydrides (C12, C16) may reduce hydrophobicity and alter reaction kinetics compared to C18 stearic anhydride.
Anhydride type Maleic anhydride-grafted polymers exhibit different reactivity and coupling mechanisms, potentially affecting composite strength.
Material properties Substitution may change ductility and water resistance, risking failure to meet required performance specifications.

Stearic Anhydride: Evidence by Application


WPC Compatibilizers: Outperforming Commercial MAPE

In wood-polyethylene composites (WPCs), a compatibilizer system combining polyaminoamide-epichlorohydrin (PAE) resin with stearic anhydride, at a loading of 4 wt% or 6 wt%, was superior to maleic anhydride-grafted polyethylene (MAPE), a leading commercial compatibilizer, in terms of enhancing the strength of the resulting composites [1][2]. A separate study demonstrated that a PMDI-stearic anhydride compatibilizer system resulted in significantly higher modulus of rupture (MOR) and modulus of elasticity (MOE) compared to MAPE [3].

WPC Compatibilizer Performance
Head-to-head
PAE-stearic anhydride system showed higher MOR and MOE vs. MAPE at equivalent loading
Supports compatibilizer system evaluation in WPC research
Mechanical testing per standard protocols; reported in wood flour/PE composites
Wood-Plastic Composites Compatibilizers Mechanical Properties

Enhanced Hydrophobicity in Edible Films

Esterification of pectin with stearic anhydride to create hydrophobic composite films dramatically increased the water contact angle from 65.3° for unmodified pectin to 101.9° for the stearic anhydride-modified pectin/chitosan composite film [1].

Water Contact Angle
Head-to-head
101.9°
from 65.3° (unmodified pectin)
Shift to hydrophobic regime supports moisture barrier applications
Measured on pectin/chitosan composite films
Edible Films Hydrophobic Modification Food Packaging

Cellulose Ester Ductility: Stearate vs. Laurate

In a solvent-free ball-milling synthesis of thermoplastic cellulose esters, the use of stearic anhydride (C18) yielded cellulose stearate with an elongation at break of only 2.27%. In stark contrast, the use of a shorter-chain analog, lauric acid (C12), to synthesize cellulose laurate resulted in a dramatic 18-fold improvement in elongation at break, reaching 40.99% under the same reaction conditions [1].

Cellulose Ester Ductility
Head-to-head
Stearic (C18): 2.27% elongation
Lauric (C12): 40.99% elongation
Indicates rigid material profile for stearic anhydride-derived esters
Solvent-free ball-milling synthesis; trifluoroacetic anhydride promoter
Cellulose Esters Biopolymers Material Properties

High Cellulose Acylation Efficiency

In the acylation of cellulose using p-toluenesulfonyl esters as intermediates, stearic anhydride demonstrated high reactivity, achieving acylation of 94% of the remaining hydroxyl groups [1]. This high conversion rate facilitates the synthesis of cellulose stearate esters with a substantial degree of substitution (DS).

Cellulose Acylation Efficiency
Supporting evidence
94%
of remaining OH groups acylated
Supports high degree of substitution in cellulose derivative synthesis
Via p-toluenesulfonyl ester intermediate; organic solvent
Cellulose Modification Acylation Degree of Substitution

Stearic Anhydride: Validated Application Scenarios


WPC Strength Enhancement Over MAPE

For the development of high-strength wood-polyethylene composites, a compatibilizer system incorporating stearic anhydride with either PAE resin or PMDI should be prioritized. The evidence demonstrates that these stearic anhydride-based systems outperform the widely used commercial standard, maleic anhydride-grafted polyethylene (MAPE), in enhancing composite strength, modulus of rupture (MOR), and modulus of elasticity (MOE) [1][2]. Optimal performance for the PAE-stearic anhydride system was observed at 3 wt% each of PAE and stearic anhydride, and the system remained superior to MAPE at 4 wt% and 6 wt% total loadings [1].

Hydrophobic Biopolymer Films for Sustainable Packaging

When the research or production goal is to create a biodegradable film with a high moisture barrier, stearic anhydride is the appropriate choice for hydrophobic modification of polysaccharides like pectin. The data confirms that esterification with stearic anhydride increases the water contact angle of pectin/chitosan films from a hydrophilic 65.3° to a hydrophobic 101.9° [3]. This quantifiable improvement is essential for applications in edible food packaging and coatings where moisture resistance is paramount.

Rigid Hydrophobic Cellulose Esters for Bioplastics

For projects requiring a highly hydrophobic but relatively rigid cellulose ester, stearic anhydride is the suitable reagent. Evidence shows it can efficiently acylate cellulose (94% conversion of OH groups) [4], leading to a high degree of substitution and imparting strong hydrophobicity. However, procurement specialists and researchers must be aware of the quantitative trade-off in mechanical properties: cellulose stearate exhibits an elongation at break of only 2.27%, making it a rigid material, whereas a shorter-chain analog like lauric anhydride yields a far more ductile product (40.99% elongation) [5]. This scenario is optimal when rigidity and hydrophobicity are the primary design criteria.

Application
Selection Property
Validation Focus
Wood-plastic composite compatibilization
Compatibilizer system performance
Mechanical property benchmarking against industry-standard compatibilizers
Hydrophobic biopolymer film development
Water contact angle improvement
Moisture barrier property verification
Rigid cellulose ester synthesis
Degree of substitution and hydrophobicity
Mechanical property trade-off between rigidity and ductility

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